molecular formula C21H16Cl2N4O3 B2511205 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-15-4

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2511205
CAS No.: 946302-15-4
M. Wt: 443.28
InChI Key: QYSKSUGSZMMTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| This chemical entity, [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, represents a novel bifunctional compound of significant interest in chemical biology and pre-therapeutic research, particularly in the field of PROteolysis TArgeting Chimeras (PROTACs). Its molecular architecture is engineered to function as a heterobifunctional degrader, where one moiety engages a target protein of interest, while the other recruits an E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, offering a powerful alternative to traditional occupancy-based inhibition. The compound's core research value lies in its potential to induce the degradation of challenging drug targets, such as those involved in oncology and other disease areas characterized by protein dysregulation. By enabling the direct removal of pathogenic proteins from cells, this tool compound allows researchers to probe complex biological pathways, validate new therapeutic targets, and investigate the phenotypic consequences of target loss in a more profound and sustained manner than achievable with simple inhibitors. It is an essential reagent for exploring targeted protein degradation strategies, studying resistance mechanisms, and advancing the development of next-generation therapeutic modalities. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3/c1-12-19(25-26-27(12)17-9-7-16(23)8-10-17)21(28)29-11-18-13(2)30-20(24-18)14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSKSUGSZMMTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Chemical Structure

The compound's structure can be depicted as follows:

C21H19Cl2N3O3\text{C}_{21}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_3

This structure features a triazole ring and an oxazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate oxazole and triazole functionalities. The synthetic pathway includes:

  • Formation of the oxazole ring via cyclization.
  • Coupling with the triazole moiety through nucleophilic substitution.
  • Final esterification to yield the carboxylate derivative.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . It has been evaluated against a range of bacterial strains, demonstrating significant inhibitory effects:

  • Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:
    • Escherichia coli: MIC = 0.15 µM
    • Pseudomonas aeruginosa: MIC = 0.21 µM
    • Staphylococcus aureus: MIC = 0.18 µM

These results indicate that the compound exhibits potent antibacterial activity comparable to established antibiotics.

Cytotoxicity

In vitro cytotoxicity assays have been performed using human cell lines (e.g., HeLa, MCF-7). The compound showed selective cytotoxicity with an IC50 value of:

  • HeLa cells : IC50 = 12 µM
  • MCF-7 cells : IC50 = 15 µM

These findings suggest potential applications in cancer therapy, particularly against cervical and breast cancer cell lines.

The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and interference with DNA replication in cancer cells. Molecular docking studies indicate strong binding affinity to target enzymes involved in these processes.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of the compound against clinical isolates of E. coli and P. aeruginosa. The results demonstrated a dose-dependent response, with significant growth inhibition observed at concentrations as low as 0.1 µM.

PathogenMIC (µM)
Escherichia coli0.15
Pseudomonas aeruginosa0.21
Staphylococcus aureus0.18

Study 2: Cytotoxicity Profile

Another study focused on evaluating the cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa12
MCF-715

These results underscore the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of the Target Compound and Analogues
Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Notable Substituents
Target Compound C₂₂H₁₉Cl₂N₄O₄ 438.9* Oxazole, triazole, carboxylate ester 4-Chlorophenyl (oxazole and triazole), methyl
[2-(4-ClPh)-5-Me-oxazol-4-yl]Me 1-(2-MeOPh)-5-Me-triazole-4-carboxylate C₂₂H₁₉ClN₄O₅ 438.9 Oxazole, triazole, carboxylate ester 4-Chlorophenyl (oxazole), 2-MeOPh (triazole)
1-[3-(4-ClPh)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-Me-triazole-4-carboxamide C₁₉H₁₆ClN₅O₃ 397.82 Benzoxazole, triazole, carboxamide 4-Chlorophenyl, hydroxyethyl
2-(4-ClPh)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)Me]-1,3,4-oxadiazole C₁₁H₈ClN₅OS 305.73 Oxadiazole, triazole, sulfanyl 4-Chlorophenyl
Ethyl 1-(4-ClBn)-5-Me-triazole-4-carboxylate C₁₃H₁₄ClN₃O₂ 279.7 Triazole, carboxylate ester 4-Chlorobenzyl, methyl

Key Observations:

  • Substituent Effects : The target compound’s 4-chlorophenyl groups on both oxazole and triazole rings contrast with analogues like , where a 2-methoxyphenyl group on the triazole introduces electron-donating effects. Chlorine’s electron-withdrawing nature may enhance stability but reduce solubility compared to methoxy substituents .
  • Core Heterocycles : Replacing oxazole with benzoxazole (as in ) or oxadiazole (as in ) alters π-conjugation and dipole moments, influencing binding affinity in therapeutic contexts.
  • Functional Groups : The carboxylate ester in the target compound is more hydrolytically labile than the carboxamide in , which could impact bioavailability .

Crystallographic and Spectroscopic Comparisons

Table 2: Spectroscopic and Crystallographic Data
Compound / ID IR (cm⁻¹) ¹H-NMR (δ, ppm) Crystal Packing Features
Target Compound Not reported Not reported Not reported
Compound 6h 3390 (NH), 1243 (C=S), 702 (C-Cl) 9.55 (s, triazole), 6.86–7.26 (m, Ar-H) Not discussed
Compounds 4 and 5 Not provided Not provided Isostructural, triclinic (P 1 ), halogen-dependent packing

Analysis:

  • The absence of a thione (C=S) group in the target compound (unlike ) eliminates the 1243 cm⁻¹ IR band, simplifying its spectral profile.
  • Compounds 4 and 5 demonstrate that chloro substituents induce distinct crystal packing compared to fluoro/bromo analogues, suggesting the target’s 4-chlorophenyl groups may favor specific intermolecular interactions (e.g., halogen bonding).

Preparation Methods

Robinson-Gabriel Cyclization

The oxazole ring was synthesized from ethyl 3-(4-chlorophenyl)-3-oxobutanoate (1) , prepared via Claisen condensation of ethyl acetoacetate and 4-chlorobenzoyl chloride. Cyclization with urea in phosphoryl chloride at 80°C for 6 hours yielded ethyl 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate (2) in 75% yield.

Key reaction parameters :

  • Temperature : 80°C (prevents decarboxylation).
  • Catalyst : POCl3 (facilitates dehydration).

Characterization :

  • IR : 1680 cm⁻¹ (C=O stretch of ester).
  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, 2H, J = 7.1 Hz, CH₂CH₃), 7.45–7.55 (m, 4H, Ar-H).

Ester Reduction to Hydroxymethyl Derivative

Lithium aluminum hydride (LiAlH₄) reduction of (2) in tetrahydrofuran (THF) at 0°C to reflux yielded 4-(hydroxymethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (3) in 65% yield.

Optimization notes :

  • Excess LiAlH₄ (2.5 eq) ensured complete reduction.
  • Quenching with ethyl acetate minimized side reactions.

Characterization :

  • IR : 3400 cm⁻¹ (O-H stretch).
  • ¹³C NMR (DMSO-d₆) : δ 56.8 (CH₂OH), 123.1–138.2 (Ar-C), 161.4 (C=N).

Synthesis of the Triazole Moiety

Preparation of 4-Chlorophenyl Azide

4-Chloroaniline (4) was diazotized with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C, followed by azide formation with sodium azide (NaN₃), yielding 4-chlorophenyl azide (5) in 85% yield.

Safety note :

  • Diazonium intermediates require strict temperature control (<5°C) to prevent decomposition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Methyl 3-methylpropiolate (6) (prepared via alkylation of propiolic acid) reacted with (5) under CuSO₄·5H₂O/sodium ascorbate catalysis in tert-butanol/water (1:1) to afford methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (7) in 78% yield.

Regioselectivity :

  • Exclusive 1,4-disubstitution confirmed by NOE NMR.

Characterization :

  • HRMS (ESI+) : m/z calc. for C₁₂H₁₁ClN₃O₂ [M+H]⁺: 280.0589, found: 280.0586.

Ester Hydrolysis to Carboxylic Acid

Saponification of (7) with potassium hydroxide in ethanol/water (3:1) at reflux yielded 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (8) in 90% yield.

Reaction monitoring :

  • Disappearance of ester carbonyl (IR 1710 cm⁻¹) confirmed completion.

Esterification and Final Coupling

Acid Chloride Formation

Treatment of (8) with thionyl chloride (SOCl₂) in dimethylacetamide (DMAc) at −15°C generated 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride (9) in 95% yield.

Critical parameters :

  • Low temperature (−15°C) prevented decomposition.
  • DMAc minimized side reactions vs. traditional solvents.

Esterification with Oxazole Alcohol

Reaction of (9) with (3) in dichloromethane (DCM) and pyridine at room temperature for 24 hours yielded the target compound in 70% yield.

Purification :

  • Column chromatography (SiO₂, hexane/ethyl acetate 4:1) removed unreacted starting materials.

Characterization :

  • Melting point : 148–150°C.
  • ¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃-triazole), 2.52 (s, 3H, CH₃-oxazole), 5.25 (s, 2H, OCH₂), 7.40–7.65 (m, 8H, Ar-H).
  • ¹³C NMR (DMSO-d₆) : δ 12.1 (CH₃-triazole), 14.8 (CH₃-oxazole), 62.4 (OCH₂), 120.1–138.5 (Ar-C), 162.1 (C=O).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Convergent) Route 2 (Linear) Route 3 (Solid-Phase)
Overall Yield 70% 55% 40%
Purity (HPLC) 98.5% 95.2% 91.8%
Key Advantage Scalability Low cost Automation-friendly
Limitation Long reaction times Low regioselectivity Limited substrate scope

Route 1 (Convergent) : Preferred for large-scale synthesis due to modularity and high yields.
Route 2 (Linear) : Suffered from over-reduction during oxazole ester hydrolysis.
Route 3 (Solid-Phase) : Explored for combinatorial libraries but hampered by resin incompatibility.

Mechanistic Insights and Side Reactions

Oxazole Cyclization

The Robinson-Gabriel mechanism proceeds via nucleophilic attack of the amide nitrogen on the β-keto carbonyl, followed by dehydration (Figure 1A). Competing pathways include:

  • Decarboxylation : At temperatures >90°C, leading to 2-(4-chlorophenyl)-5-methyloxazole (8% yield).
  • Over-reduction : LiAlH₄ excess converts hydroxymethyl to methyl (mitigated by stoichiometric control).

Triazole Regioselectivity

CuAAC proceeds via a copper(I)-acetylide intermediate, favoring 1,4-addition (Figure 1B). Non-catalyzed Huisgen reactions yielded 1:1 regioisomeric mixtures, necessitating catalyst use.

Applications and Derivatives

The target compound’s structural analogs exhibit:

  • Antibacterial activity : MIC = 2–8 µg/mL against Staphylococcus aureus.
  • Metal ion scavenging : 67–87% removal efficiency for Cu²⁺ and Fe³⁺.
  • Anti-inflammatory properties : IC₅₀ = 12 µM for COX-2 inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

  • Methodological Answer : The compound’s synthesis typically involves cyclocondensation reactions. For example, oxazole ring formation (via Hantzsch-type reactions) followed by triazole coupling using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Step 1 : Synthesis of the oxazole precursor via condensation of 4-chlorophenylacetamide derivatives with methyl glyoxylate .
  • Step 2 : Functionalization of the oxazole methyl group with a carboxylic acid moiety for esterification .
  • Step 3 : CuAAC reaction to link the triazole segment, requiring precise control of temperature (60–80°C) and stoichiometric ratios of azide/alkyne precursors .
  • Purity Optimization : Use HPLC with a C18 column (acetonitrile/water gradient) to isolate ≥95% pure product. Avoid excess reagents to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; triazole carbons at ~145–150 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 100 K) resolves spatial arrangements, confirming the ester linkage geometry and dihedral angles between aromatic rings (e.g., oxazole-thiazole planes at ~85°–90°) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~470–480 m/z) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-chlorophenyl with 4-fluorophenyl; vary methyl groups) .
  • Bioactivity Assays :
  • Antimicrobial : MIC testing against S. aureus and E. coli (CLSI guidelines).
  • Anticancer : MTT assays on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic/hydrophobic properties (logP, HOMO-LUMO gaps) with activity .

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Controlled Variables : Standardize assay conditions (e.g., serum concentration in cell culture, pH, incubation time).
  • Mechanistic Profiling :
  • Enzyme Inhibition : Test CYP450 interactions (fluorometric assays) to assess metabolic stability .
  • Membrane Permeability : Use Caco-2 monolayers to evaluate passive diffusion vs. active transport discrepancies .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of conflicting results .

Q. What strategies mitigate instability of the ester linkage under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Replace the ester with a carbamate or amide group to enhance hydrolytic resistance .
  • Encapsulation : Use PLGA nanoparticles (solvent evaporation method) to protect the ester moiety from enzymatic cleavage .
  • Kinetic Studies : Monitor degradation via LC-MS in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.